molecular formula C27H24O8 B1375646 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose CAS No. 68045-07-8

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Cat. No.: B1375646
CAS No.: 68045-07-8
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-IANNTBFTSA-N
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Description

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose (CAS 144084-01-5) is a ribofuranose derivative extensively utilized in biomedical research, particularly in antiviral and anticancer drug development . Its structure comprises a D-ribofuranose backbone with benzoyl groups at the 1, 3, and 5 positions and a methyl ether at the 2-hydroxyl. This substitution pattern enhances lipophilicity and metabolic stability, making it a critical intermediate for nucleoside analogs targeting diseases like cancer and viral infections . The compound’s stereochemistry (β-configuration) ensures precise glycosylation control, a key factor in synthesizing bioactive molecules .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose generally follows these stages:

This approach leverages regioselective protection chemistry to achieve the desired substitution pattern on the ribose ring.

Detailed Preparation Methods

Methylation Step

  • Starting material: D-ribose or a ribose derivative.
  • Reaction conditions: Methylation is typically performed using methyl iodide (CH3I) or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvent: Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Temperature: Ambient to slightly elevated temperatures (0–25°C) to control reaction rate and avoid side reactions.
  • Outcome: Selective methylation at the 2-OH position, yielding 2-O-methyl-D-ribofuranose intermediate.

Benzoylation Step

  • Reagents: Benzoyl chloride is used to introduce benzoyl protective groups.
  • Catalyst/Base: Pyridine or 4-dimethylaminopyridine (DMAP) serves as both solvent and base to neutralize the hydrochloric acid formed during acylation.
  • Reaction conditions: The methylated ribose intermediate is dissolved in pyridine or an organic solvent with DMAP, cooled to 0–25°C, and benzoyl chloride is added dropwise.
  • Reaction time: Typically 1–6 hours, depending on scale and temperature.
  • Workup: The reaction mixture is quenched with water, extracted, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ether/ligroin mixtures) yields the tri-benzoylated product.

Industrial and Scale-Up Considerations

  • Reaction control: Precise control of temperature, stoichiometry of benzoyl chloride (usually >3 equivalents), and reaction time is crucial to avoid side reactions such as acyl migration.
  • Catalyst choice: DMAP is preferred over pyridine in some industrial settings due to lower toxicity and easier removal.
  • Continuous flow chemistry: Adoption of microreactors and continuous flow systems enhances heat and mass transfer, reduces reaction time (from ~24 hours batch to 2–4 hours), and improves product purity.
  • Purification: Recrystallization is favored for large-scale purification to reduce solvent use and simplify processing.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%)
1. Methylation D-ribose, methyl iodide, K2CO3, DMF, 0–25°C, 6–24 h Selective methylation at 2-OH 70–80
2. Benzoylation Benzoyl chloride (3.5 eq), DMAP, pyridine, 0–25°C, 1–6 h Protection of 1,3,5-OH groups 45–69
3. Workup & Purification Water quench, extraction, drying, chromatography or recrystallization Isolation of pure tri-benzoylated product -

Research Findings and Optimization Notes

  • Reaction temperature: Lower temperatures (0–5°C) reduce acyl migration and side reactions.
  • Stoichiometry: Excess benzoyl chloride ensures complete protection but must be balanced to minimize byproducts.
  • Catalyst loading: DMAP at catalytic amounts (5–10 mol%) accelerates benzoylation efficiently.
  • Purification: Column chromatography yields higher purity but lower overall yield compared to recrystallization, which is more scalable.
  • Stability: The compound is hygroscopic; proper storage under anhydrous conditions at –20°C preserves integrity.

Analytical Characterization Highlights

  • ¹H NMR: Anomeric proton at δ 5.8–6.2 ppm (doublet), methyl protons at δ 3.3–3.5 ppm (singlet).
  • ¹³C NMR: Benzoyl carbonyl carbons at δ 165–170 ppm; methyl carbon at δ 55–57 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with C27H24O8 (m/z 476.5).
  • Melting point: Typically 128–130°C for pure β-anomer.

Summary Table of Key Parameters

Parameter Typical Range / Value Notes
Methylation temperature 0–25°C Controls selectivity
Benzoyl chloride equivalents 3–4 eq. Ensures complete protection
Benzoylation catalyst DMAP (5–10 mol%) Enhances rate and selectivity
Reaction time (benzoylation) 1–6 hours Longer times may cause acyl migration
Purification method Recrystallization or chromatography Trade-off between yield and purity
Final product melting point 128–130°C Indicates purity and polymorph

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Chemical Synthesis

Nucleoside Synthesis
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is primarily utilized as an intermediate in the synthesis of artificial nucleosides. Its three benzoyl groups and a methoxy group enhance its stability and reactivity, making it suitable for various synthetic pathways. The compound is involved in reactions that lead to the formation of nucleosides which are critical for DNA and RNA synthesis.

Synthetic Routes
The synthesis generally involves the protection of hydroxyl groups on ribose followed by methylation. Common methods include:

  • Benzoylation : Using benzoyl chloride in the presence of a base.
  • Methylation : Achieved through methyl iodide in basic conditions.

Biological Applications

Antiviral and Anticancer Research
Due to its structural similarity to natural nucleosides, this compound has been investigated for its potential as a therapeutic agent. It serves as a precursor for developing antiviral and anticancer drugs by inhibiting viral polymerases and affecting nucleotide metabolism pathways .

Enzyme Interaction Studies
Research has demonstrated that derivatives of this compound can interact with enzymes involved in nucleotide metabolism. These interactions are crucial for understanding how modified nucleosides can act therapeutically against various diseases .

Industrial Applications

Pharmaceutical Production
The compound is also used in the production of pharmaceuticals and fine chemicals. Its ability to serve as an intermediate allows for the efficient synthesis of complex molecules required in drug development .

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Ribofuranose Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose C28H24O9 504.49 2-O-methyl, 1/3/5-O-benzoyl Antiviral/anticancer drug development
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose C28H24O9 504.49 1-O-acetyl, 2/3/5-O-benzoyl Nucleoside synthesis
1-Methyl-2,3,5-tri-O-benzyl-ribofuranose C27H30O5 434.50 1-O-methyl, 2/3/5-O-benzyl Glycosylation studies
2,3,5-Tri-O-benzyl-D-ribofuranose C26H28O5 420.50 2/3/5-O-benzyl Remdesivir intermediate
2-Deoxy-2-chloro-1,3,5-tri-O-benzoyl-D-ribofuranose C27H21ClO8 509.90 2-deoxy-2-chloro, 1/3/5-O-benzoyl Antimetabolite synthesis

Key Observations:

Substituent Effects :

  • Benzoyl vs. Benzyl : Benzoyl groups (electron-withdrawing) increase reactivity in glycosylation compared to benzyl ethers (electron-donating), which are more stable under acidic conditions .
  • Methyl vs. Acetyl : The 2-O-methyl group in the target compound reduces steric hindrance compared to 1-O-acetyl derivatives, favoring nucleophilic substitution in glycosylation .

Synthetic Efficiency: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is synthesized via a three-step process (methylation, benzoylation, acetylation) with yields up to 74.34% . In contrast, this compound requires selective methylation at the 2-position, which demands stricter temperature control (0–5°C) to avoid pyranose formation .

Biological Relevance: Chlorinated derivatives (e.g., 2-deoxy-2-chloro-1,3,5-tri-O-benzoyl-D-ribofuranose) exhibit enhanced lipophilicity and antiviral activity due to the chloro substituent’s electron-withdrawing effects . Benzyl-protected compounds (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) are pivotal in synthesizing Remdesivir, highlighting their pharmaceutical utility .

Reactivity and Stability in Glycosylation

Table 2: Reactivity Comparison in Glycosylation Reactions

Compound Glycosylation Yield (%) Key Reaction Conditions Stability Under Acidic Conditions References
This compound 68–72 BF3·Et2O, CH2Cl2, 0°C Moderate (benzoyl hydrolysis risk)
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose 80–85 TMSOTf, acetonitrile, –20°C Low (acetyl group labile)
2,3,5-Tri-O-benzyl-D-ribofuranose 75–78 SnCl4, CH3CN, rt High (benzyl groups stable)

Key Findings:

  • The acetyl group in 1-O-acetyl derivatives facilitates higher glycosylation yields but compromises stability during prolonged reactions .
  • Benzyl-protected compounds exhibit superior stability but require harsher conditions (e.g., SnCl4) for activation .
  • The target compound’s methyl ether balances reactivity and stability, making it suitable for large-scale pharmaceutical synthesis .

Industrial and Environmental Considerations

  • Cost-Effectiveness: Benzoylation using inorganic weak bases (e.g., NaHCO3) reduces nitrogen-containing waste compared to pyridine-based methods, aligning with green chemistry principles .
  • Scalability : The target compound’s synthesis avoids cryogenic conditions, unlike 2-deoxy-2-chloro derivatives, which require stringent temperature control .

Biological Activity

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a modified ribonucleoside that serves as an important intermediate in the synthesis of nucleosides and other biologically active compounds. Its unique structure, characterized by three benzoyl groups and a methyl group, influences its biological activity, particularly as a purine nucleoside analog. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}O5_{5}
  • CAS Number : 68045-07-8

The presence of the methyl group at the 2-position of the ribofuranose ring is significant as it alters the compound's reactivity and biological interactions compared to other ribofuranose derivatives .

This compound acts primarily as a purine nucleoside analog. Its mechanism involves:

  • Incorporation into DNA : The compound can be incorporated into DNA during replication, leading to premature termination of the growing DNA strand. This is particularly relevant in rapidly dividing cells such as cancer cells .
  • Cell Cycle Arrest and Apoptosis : By interfering with DNA synthesis pathways, it induces cell cycle arrest and apoptosis in malignant cells. This makes it a candidate for anticancer therapies .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • IC50_{50} Values : Studies have reported IC50_{50} values ranging from 0.01 µg/mL to 0.05 µg/mL against T-cell leukemia CCRF-HSB-2 cells . These values suggest potent activity compared to standard chemotherapeutic agents.

Antiviral Potential

The compound has also been investigated for its antiviral properties:

  • Mechanism : As a nucleoside analog, it may inhibit viral replication by interfering with viral RNA synthesis . This potential is particularly relevant for developing treatments against RNA viruses.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity in T-cell leukemia cells with low IC50_{50} values.
Mechanism of ActionConfirmed incorporation into DNA leading to termination of DNA synthesis.
Antiviral ActivitySuggested potential for inhibiting viral replication through interference with nucleic acid synthesis.

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

  • Synthesis of Nucleosides : It is utilized as an intermediate in synthesizing various nucleosides and their analogs.
  • Drug Development : The compound's ability to mimic natural nucleosides makes it valuable in developing antiviral and anticancer drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via regioselective benzoylation of methyl-protected ribofuranose intermediates. For example, stereocontrolled synthesis involves treating β-D-ribofuranose derivatives with benzoyl chloride in pyridine under anhydrous conditions . Reaction temperature (0–25°C) and stoichiometry of benzoylating agents are critical: excess benzoyl chloride (>3 eq.) ensures complete protection of hydroxyl groups, but prolonged reaction times may lead to side reactions (e.g., acyl migration). Yields range from 45–69% depending on purification protocols (e.g., column chromatography vs. crystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodology :

  • NMR :
  • ¹H NMR : Key signals include the anomeric proton (δ 5.8–6.2 ppm, doublet, J = 3–5 Hz) and methyl protons (δ 3.3–3.5 ppm, singlet) .
  • ¹³C NMR : Benzoyl carbonyl carbons appear at δ 165–170 ppm, while the methyl group (C-2-OCH₃) resonates at δ 55–57 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ ions, with exact mass matching m/z 504.48 (C₂₈H₂₄O₉) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Stability studies indicate that the compound is hygroscopic and degrades in polar protic solvents (e.g., H₂O, MeOH). Optimal storage is at –20°C in anhydrous DMSO or dichloromethane, with <5% decomposition over 3 years when protected from light and moisture .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., acyl migration) during benzoylation?

  • Methodology :

  • Low-temperature kinetics : Conduct benzoylation at –10°C to slow down acyl migration, which is entropy-driven at higher temperatures .
  • Protecting group orthogonality : Use transient silyl protection (e.g., TBDMS) at reactive hydroxyl groups before benzoylation, followed by selective deprotection .
  • Monitoring via TLC : Employ hexane:EtOAc (7:3) as a mobile phase to track intermediates and byproducts .

Q. How does the stereochemistry at the anomeric position (α/β) affect glycosylation efficiency in nucleoside synthesis?

  • Methodology : The β-anomer (e.g., 1-O-acetyl derivatives) exhibits higher reactivity in Vorbrüggen-type glycosylation due to favorable leaving-group displacement. For instance, coupling with 7-deazapurine bases using SnCl₄ as a Lewis acid yields nucleosides with >80% β-selectivity, whereas α-anomers require harsher conditions (e.g., TMSOTf) and result in lower yields (18–45%) .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

  • Methodology :

  • Solvent optimization : Replace pyridine with recoverable bases (e.g., DMAP) to reduce toxicity and simplify purification .
  • Continuous flow chemistry : Microreactors improve heat and mass transfer, reducing reaction time from 24 hours (batch) to 2–4 hours and minimizing byproduct formation .

Q. Data Contradictions and Resolutions

Q. Discrepancies in reported melting points (128–130°C vs. 78–86°C): How should researchers validate purity?

  • Resolution : Contradictions arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm melting behavior and Karl Fischer titration to quantify moisture (<0.1% w/w). Recrystallization from ether/ligroin (1:1) yields the pure β-anomer with consistent mp 128–130°C .

Q. Why do glycosylation yields vary widely (18–69%) across studies?

  • Resolution : Variations stem from differences in base pairing (e.g., 5,6-dimethylbenzimidazole vs. purines) and protecting-group compatibility. Pre-activation of the ribofuranose donor (e.g., as a chloridesulfonate) improves nucleophilic substitution efficiency .

Q. Applications in Advanced Research

Q. How is this compound utilized in the synthesis of fluorinated radiopharmaceuticals?

  • Methodology : The 2-O-methyl group enhances metabolic stability, making it a precursor for ¹⁸F-labeled probes. For example, [¹⁸F]-FEAU (a PET tracer) is synthesized via nucleophilic displacement of a tosyl leaving group with [¹⁸F]fluoride, achieving radiochemical yields of 22–35% .

Q. What role does this compound play in studying RNA-protein interactions?

  • Methodology : As a protected ribose intermediate, it enables site-specific ¹³C-labeling for NMR studies of RNA dynamics. Selective deprotection at C-3 and C-5 allows incorporation into oligonucleotides via phosphoramidite chemistry .

Properties

IUPAC Name

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQRBSDABCRCX-IANNTBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

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